Acetamide, N-[(5-formyl-2-thienyl)methyl]-
Description
Significance of Formylated Thiophene (B33073) Scaffolds in Organic Synthesis
Formylated thiophene scaffolds, particularly thiophene-2-carbaldehyde (B41791) and its derivatives, are highly valued as versatile intermediates and building blocks in organic synthesis. solubilityofthings.comsmolecule.com The aldehyde group attached to the thiophene ring is a reactive handle that participates in a wide range of chemical transformations, including condensation reactions and Vilsmeier formylation. solubilityofthings.com This reactivity allows for the construction of more complex molecular architectures.
The significance of these scaffolds is evident in their diverse applications:
Pharmaceuticals: They serve as precursors for synthesizing various drugs. smolecule.com The thiophene nucleus is a key component in numerous biologically active compounds, exhibiting activities such as antibacterial, anti-inflammatory, and antitumor properties. solubilityofthings.comnih.gov
Advanced Materials: Thiophene derivatives are integral to the development of conductive polymers and other advanced materials used in electronics. solubilityofthings.com Fused bicyclic systems like thienothiophenes, which are synthesized from formylated thiophenes, are crucial building blocks for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). nih.govmdpi.com
Agrochemicals and Dyes: The biological activity of thiophene derivatives makes them candidates for agrochemicals, and their conjugated structure is utilized in the synthesis of dyes. smolecule.comespublisher.com
The strategic placement of the formyl group on the thiophene ring influences the molecule's reactivity and its subsequent applications, making these scaffolds fundamental tools for chemists. smolecule.com
Overview of Amide Functionalities in Heterocyclic and Advanced Materials Contexts
The amide functional group (-C(=O)N-) is one of the most important and abundant linkages in both biological and synthetic chemistry. chemistrytalk.org Its prevalence stems from a combination of stability, structural rigidity, and versatile chemical properties. The stability of the amide bond is due to resonance, which imparts a partial double-bond character to the C-N bond. researchgate.net
Key roles of the amide functionality include:
Medicinal Chemistry: Amides are ubiquitous in pharmaceuticals, acting as versatile linkers to connect different molecular moieties. chemistrytalk.orgresearchgate.net Their ability to act as both hydrogen-bond donors and acceptors allows for strong interactions with biological targets like proteins and enzymes. chemistrytalk.orgresearchgate.net A significant percentage of small-molecule drugs contain an amide bond within their structure. nih.gov
Polymer and Materials Science: The amide linkage is the defining feature of important polymers such as nylon and Kevlar. chemistrytalk.org In these materials, the amide groups provide strong intermolecular forces (hydrogen bonding), contributing to their characteristic strength and flexibility. chemistrytalk.org
Heterocyclic Chemistry: Incorporating an amide group into a heterocyclic system can significantly modify its electronic properties, solubility, and biological activity. researchgate.net The synthesis of amide bonds in nitrogen-containing heterocycles is a common strategy in drug discovery to create novel compounds with desired pharmacological profiles. asiaresearchnews.commdpi.com
The versatility and reliability of the amide bond make it an indispensable tool in the design and synthesis of functional molecules across various scientific disciplines.
Genesis of Research on Acetamide (B32628), N-[(5-formyl-2-thienyl)methyl]- and Related Systems
The scientific interest in Acetamide, N-[(5-formyl-2-thienyl)methyl]- arises from the convergence of research streams focused on the utility of its constituent parts: the formylated thiophene scaffold and the amide linkage. While specific seminal studies on this exact molecule are not broadly documented, the rationale for its investigation can be understood from the established importance of related chemical systems.
The genesis of research in this area is driven by the logical combination of two highly functional and synthetically valuable moieties. The thiophene aldehyde core provides a platform for diversification and is a known pharmacophore, while the N-substituted acetamide group offers a stable linking unit with proven utility in modulating physicochemical properties. nih.govmdpi.com
Research into related systems provides context:
Schiff Bases: The formyl group on the thiophene ring is a common precursor for the synthesis of Schiff bases, which, along with their metal complexes, are extensively studied for their wide range of biological activities. nih.govnih.govorientjchem.org
Functional Polymers: Thiophene-based aldehydes are used to create functionalizable semiconducting polymers, where the aldehyde group can be used for post-polymerization modification or to enhance properties like adhesion. acs.org
Solid-Phase Synthesis: Advanced research has led to the development of thiophene-based backbone amide linkers (T-BAL), which are highly acid-labile handles used in the solid-phase synthesis of peptides and other complex molecules. acs.org
Therefore, the investigation of Acetamide, N-[(5-formyl-2-thienyl)methyl]- is a logical progression in the fields of medicinal chemistry and materials science, representing a target for the synthesis of novel compounds with potentially valuable biological or material properties.
Compound Data
Below is a table summarizing key identifiers for the primary compound discussed and its core structural components.
| Compound Name | Molecular Formula | Molecular Weight | CAS Number |
| Acetamide, N-[(5-formyl-2-thienyl)methyl]- | C₈H₉NO₂S | 183.23 g/mol | 142549-08-0 |
| Thiophene-2-carbaldehyde | C₅H₄OS | 112.15 g/mol | 98-03-3 |
| Acetamide | C₂H₅NO | 59.07 g/mol | 60-35-5 |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H9NO2S |
|---|---|
Molecular Weight |
183.23 g/mol |
IUPAC Name |
N-[(5-formylthiophen-2-yl)methyl]acetamide |
InChI |
InChI=1S/C8H9NO2S/c1-6(11)9-4-7-2-3-8(5-10)12-7/h2-3,5H,4H2,1H3,(H,9,11) |
InChI Key |
RAFDLNSQPOUKPB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCC1=CC=C(S1)C=O |
Origin of Product |
United States |
Synthetic Methodologies for Acetamide, N 5 Formyl 2 Thienyl Methyl
Retrosynthetic Analysis and Key Precursors
A logical retrosynthetic analysis of Acetamide (B32628), N-[(5-formyl-2-thienyl)methyl]- suggests a primary disconnection at the amide bond. This bond can be retrosynthetically cleaved to reveal two key precursors: 5-(aminomethyl)thiophene-2-carbaldehyde and an acetylating agent, such as acetic anhydride (B1165640) or acetyl chloride.
Further deconstruction of 5-(aminomethyl)thiophene-2-carbaldehyde points towards two main synthetic pathways. One approach involves the formylation of a pre-existing 2-(aminomethyl)thiophene derivative. However, protecting the amine functionality would be crucial to prevent undesired side reactions during the electrophilic formylation step. A more common and practical route involves the introduction of the aminomethyl group to a thiophene (B33073) ring that already bears a formyl or a precursor to the formyl group. For instance, starting from 5-cyanothiophene-2-carbaldehyde, a reduction of the nitrile group would yield the desired primary amine. Alternatively, a starting material like 2-methylthiophene (B1210033) could be formylated, followed by functionalization of the methyl group to an amine.
Therefore, the key precursors for the synthesis of Acetamide, N-[(5-formyl-2-thienyl)methyl]- can be identified as:
A suitably substituted thiophene, such as 2-methylthiophene, thiophene-2-carbaldehyde (B41791), or 5-bromothiophene-2-carbaldehyde.
An acetylating agent, for example, acetic anhydride or acetyl chloride.
Reagents for formylation and amination/reduction steps.
Classical Approaches to Thiophene Functionalization and Amide Formation
Traditional synthetic strategies for Acetamide, N-[(5-formyl-2-thienyl)methyl]- rely on well-established methods for the functionalization of the thiophene ring and the formation of the amide bond.
Regioselective Formylation Strategies
The introduction of a formyl group at the 5-position of the thiophene ring is a critical step in the synthesis of the target molecule. Thiophene is an electron-rich aromatic heterocycle and readily undergoes electrophilic substitution, predominantly at the C2 and C5 positions. Several classical methods are employed for this regioselective formylation:
Vilsmeier-Haack Reaction : This is one of the most widely used methods for the formylation of electron-rich aromatic and heteroaromatic compounds. nih.gov The reaction utilizes a Vilsmeier reagent, typically generated from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3), to introduce a formyl group. nih.govresearchgate.net For a 2-substituted thiophene, the formylation occurs preferentially at the vacant 5-position. The reaction proceeds via an electrophilic attack of the chloroiminium ion (Vilsmeier reagent) on the thiophene ring, followed by hydrolysis to yield the aldehyde. nih.gov
Rieche Formylation : This method employs dichloromethyl methyl ether as the formylating agent in the presence of a Lewis acid catalyst like titanium tetrachloride (TiCl4) or tin tetrachloride (SnCl4). royalsocietypublishing.orgmdpi.comnih.gov It is particularly effective for electron-rich aromatic compounds.
Duff Reaction : The Duff reaction is another method for the formylation of activated aromatic rings, using hexamethylenetetramine (hexamine) as the formyl source in the presence of an acid, typically followed by acidic workup. rsc.org While it is more commonly applied to phenols, it can be adapted for other electron-rich systems.
Below is a data table summarizing these classical formylation strategies.
| Reaction Name | Reagents | Typical Conditions | Selectivity |
| Vilsmeier-Haack | DMF, POCl3 | 0-100 °C | High for C5 on 2-substituted thiophenes |
| Rieche Formylation | Dichloromethyl methyl ether, Lewis Acid (e.g., TiCl4) | Low to ambient temperature | Good for electron-rich aromatics |
| Duff Reaction | Hexamethylenetetramine, Acid | Elevated temperatures | Generally ortho to activating groups |
Amide Bond Formation Techniques
The final step in the synthesis is the formation of the amide bond between the 5-(aminomethyl)thiophene-2-carbaldehyde intermediate and an acetyl group. This is a fundamental transformation in organic chemistry with numerous established protocols.
The most straightforward method involves the acylation of the primary amine. Common acetylating agents include:
Acetyl Chloride : This is a highly reactive acylating agent that readily reacts with primary amines to form amides. The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct.
Acetic Anhydride : A less reactive but commonly used alternative to acetyl chloride. The reaction with primary amines often requires heating or the use of a catalyst. A base is also typically used to scavenge the acetic acid byproduct.
In addition to these direct acylation methods, a wide array of coupling reagents can be employed to facilitate the amide bond formation from a carboxylic acid (acetic acid in this case) and the amine. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. Common classes of coupling reagents include carbodiimides (e.g., DCC, EDC), phosphonium (B103445) salts (e.g., PyBOP), and uronium salts (e.g., HATU, HBTU). While highly effective, these reagents are often used in peptide synthesis and might be considered less economical for a simple acetylation.
Advanced and Sustainable Synthetic Protocols
In recent years, there has been a significant drive towards the development of more advanced and sustainable synthetic methodologies in organic chemistry. These approaches aim to improve efficiency, reduce waste, and utilize milder reaction conditions.
Catalytic Reactions in the Synthesis of N-[(5-formyl-2-thienyl)methyl]acetamide
The principles of green chemistry encourage the use of catalytic methods over stoichiometric reagents. In the context of the synthesis of the target acetamide, catalytic approaches can be applied to both the thiophene functionalization and the amide bond formation steps.
For the formylation of thiophenes, while the classical methods are generally efficient, research into catalytic Vilsmeier-Haack type reactions using milder and recyclable catalysts is an area of interest.
More significantly, the amide bond formation can be achieved through catalytic amidation . Instead of using stoichiometric activating agents, certain catalysts can directly promote the condensation of a carboxylic acid and an amine with the removal of water. Boronic acids have emerged as effective catalysts for direct amidation reactions. These reactions often require conditions that facilitate the removal of water, such as azeotropic distillation. This approach offers a more atom-economical and environmentally benign alternative to traditional coupling reagents.
Flow Chemistry and Continuous Synthesis Applications
Flow chemistry, or continuous flow synthesis, has gained prominence as a powerful tool for chemical synthesis, offering advantages in terms of safety, scalability, and efficiency. The synthesis of heterocyclic compounds and the formation of amide bonds are areas where flow chemistry has been successfully applied.
Chemoenzymatic or Biocatalytic Transformations (Conceptual, based on general trends in synthesis)
While a fully chemoenzymatic route for Acetamide, N-[(5-formyl-2-thienyl)methyl]- has not been extensively detailed in the literature, a conceptual approach can be designed based on the growing interest in green and sustainable catalytic methods for amide bond synthesis. femaflavor.org This strategy would typically focus on the enzymatic formation of the final amide bond.
A plausible biocatalytic step would involve the N-acetylation of the precursor amine, (5-formyl-2-thienyl)methanamine. This transformation could be catalyzed by an enzyme from the hydrolase class, such as a lipase (B570770). Lipases, particularly immobilized forms like Candida antarctica lipase B (CAL-B), are widely used for amidation reactions, often in non-aqueous solvents to shift the reaction equilibrium toward synthesis over hydrolysis. nih.gov
Conceptually, the reaction would proceed by reacting (5-formyl-2-thienyl)methanamine with an acetyl donor, such as ethyl acetate (B1210297), which can also serve as the solvent. The enzyme would facilitate the acylation of the amine, providing a green alternative to traditional chemical acetylating agents.
Alternatively, ATP-dependent enzymes, such as amide bond synthetases, could be employed in an aqueous medium. nih.govcore.ac.ukalfa-chemistry.com These enzymes activate a carboxylic acid (acetic acid in this case) via an acyl-adenylate or acyl-phosphate intermediate, which then reacts with the amine to form the amide bond. nih.govalfa-chemistry.com This approach aligns with sustainable chemistry principles by operating in water, though it may require an ATP recycling system for preparative-scale synthesis. thegoodscentscompany.com The development of such biocatalysts is a significant area of interest for pharmaceutical synthesis due to the prevalence of the amide bond in medicinal chemistry. femaflavor.orgnih.gov
Purification and Isolation Methodologies for Synthetic Intermediates and Final Products
The purification and isolation of Acetamide, N-[(5-formyl-2-thienyl)methyl]- and its synthetic intermediates are critical for obtaining a product of high purity. The methodologies employed are dictated by the specific synthetic route chosen. A common chemical synthesis route involves the initial preparation of an N-acetylated intermediate, followed by formylation of the thiophene ring.
Purification of Synthetic Intermediates:
A key intermediate in a likely synthetic pathway is N-(thiophen-2-ylmethyl)acetamide. This compound is formed by the acetylation of thiophen-2-ylmethanamine. Following the reaction, the purification strategy for this amide intermediate would involve several steps:
Initial Workup: The reaction mixture is typically quenched, and the crude product is separated from the aqueous phase via extraction with an organic solvent like dichloromethane.
Washing: The organic layer is washed with brine and dried over an anhydrous salt such as magnesium sulfate.
Crystallization/Chromatography: For final purification, recrystallization is often the method of choice for amides to avoid potential yield loss on silica (B1680970) gel columns. Solvents such as acetonitrile (B52724) have proven effective for crystallizing similar amide products. nih.gov Should chromatographic purification be necessary, a silica gel column with a gradient of hexane (B92381) and ethyl acetate would be appropriate.
Purification of the Final Product:
The final step is typically a Vilsmeier-Haack formylation of the N-(thiophen-2-ylmethyl)acetamide intermediate. The purification of the resulting product, Acetamide, N-[(5-formyl-2-thienyl)methyl]-, requires careful removal of the formylating reagents and any unreacted starting material.
Reaction Quenching: The Vilsmeier-Haack reaction is carefully poured into an aqueous solution, such as a saturated sodium acetate solution, to hydrolyze the reactive intermediates and neutralize the mixture. core.ac.uk
Filtration/Extraction: The resulting solid product can be collected by filtration and washed thoroughly with water. nih.gov If the product does not precipitate, it is extracted from the aqueous phase using a suitable organic solvent.
Chromatographic Separation: Column chromatography is a powerful tool for isolating the final product. For thiophene derivatives, Vacuum Liquid Chromatography (VLC) on silica gel 60 is an effective technique. researchgate.net Elution with a solvent system of increasing polarity, such as a petroleum ether-diethyl ether gradient, allows for the separation of the desired compound from impurities. researchgate.net
Recrystallization: The final step to achieve high purity is often recrystallization from a suitable solvent, such as ethanol (B145695) or an ethanol/water mixture.
Throughout the process, Thin-Layer Chromatography (TLC) is used to monitor the progress of the reactions and the effectiveness of the purification steps.
Chemical Reactivity and Derivatization Strategies of Acetamide, N 5 Formyl 2 Thienyl Methyl
Transformations Involving the Formyl Moiety
The aldehyde group is one of the most reactive functionalities in the molecule, readily participating in a variety of transformations that are fundamental to organic synthesis.
Oxidation and Reduction Reactions
The formyl group of Acetamide (B32628), N-[(5-formyl-2-thienyl)methyl]- can be easily manipulated through oxidation and reduction, providing access to the corresponding carboxylic acid and alcohol derivatives, respectively.
Oxidation: The aldehyde can be oxidized to a carboxylic acid, yielding 5-[(acetylamino)methyl]thiophene-2-carboxylic acid. This transformation can be achieved using a range of common oxidizing agents. While thiophene (B33073) rings can be susceptible to oxidation under harsh conditions, milder reagents can selectively target the aldehyde. For instance, oxidation of thiophene derivatives can be accomplished using reagents like hydrogen peroxide. nih.gov This conversion introduces a carboxylic acid group, which can then be used for further derivatization, such as esterification or amide bond formation.
Reduction: The formyl group is readily reduced to a primary alcohol, N-((5-(hydroxymethyl)-2-thienyl)methyl)acetamide. This is a common and high-yielding transformation typically accomplished with hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent of choice for reducing aldehydes and ketones and is unlikely to affect the amide functionality under standard conditions. mdma.chmasterorganicchemistry.commasterorganicchemistry.com The reaction is generally performed in protic solvents like methanol (B129727) or ethanol (B145695).
Table 1: Representative Oxidation and Reduction Reactions
| Transformation | Product | Typical Reagents |
|---|---|---|
| Oxidation | 5-[(acetylamino)methyl]thiophene-2-carboxylic acid | KMnO₄, Jones reagent, H₂O₂ nih.gov |
| Reduction | N-((5-(hydroxymethyl)-2-thienyl)methyl)acetamide | NaBH₄, LiAlH₄ mdma.chmasterorganicchemistry.commasterorganicchemistry.com |
Condensation and Imine Formation Reactions
The electrophilic carbon of the formyl group is a prime site for nucleophilic attack, leading to a variety of condensation and imine-forming reactions. These reactions are crucial for extending the carbon skeleton and introducing nitrogen-containing functionalities.
Condensation Reactions: Aldehydes like Acetamide, N-[(5-formyl-2-thienyl)methyl]- can undergo condensation with active methylene (B1212753) compounds in the presence of a base. For example, thiophene-2-carbaldehyde (B41791) participates in condensation reactions, which are vital for creating more complex organic structures. solubilityofthings.com These reactions, such as the Knoevenagel condensation, result in the formation of a new carbon-carbon double bond.
Imine Formation: The reaction of the formyl group with primary amines yields imines, also known as Schiff bases. masterorganicchemistry.comlibretexts.orglibretexts.org This reversible, acid-catalyzed reaction involves the nucleophilic addition of the amine to the carbonyl, followed by the elimination of a water molecule. libretexts.orglibretexts.orgresearchgate.net The resulting C=N double bond in the imine product can be further reduced to a secondary amine, providing a route for N-alkylation via reductive amination. The reaction of thiophene-2-carbaldehyde with various amines to produce stable imine ligands has been well-documented. acs.orgnih.gov
Table 2: Condensation and Imine Formation Products
| Reactant | Reaction Type | Product Type |
|---|---|---|
| Primary Amine (R-NH₂) | Imine Formation | Schiff Base |
| Active Methylene Compound | Condensation | α,β-Unsaturated Thiophene |
Olefination Reactions (e.g., Wittig, Horner-Wadsworth-Emmons)
Olefination reactions provide a powerful method for converting the carbonyl group of an aldehyde into a carbon-carbon double bond (alkene).
Wittig Reaction: The Wittig reaction is a widely used method for alkene synthesis from aldehydes. wikipedia.orglibretexts.orgmasterorganicchemistry.com It involves the reaction of the aldehyde with a phosphorus ylide (Wittig reagent). The nature of the substituents on the ylide determines the stereochemistry of the resulting alkene. organic-chemistry.org Unstabilized ylides typically yield (Z)-alkenes, while stabilized ylides favor the formation of (E)-alkenes. libretexts.orgorganic-chemistry.org This reaction is highly versatile and tolerates a wide range of functional groups.
Horner-Wadsworth-Emmons (HWE) Reaction: The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses phosphonate (B1237965) carbanions. wikipedia.orgnrochemistry.comalfa-chemistry.com A key advantage of the HWE reaction is that the dialkyl phosphate (B84403) byproduct is water-soluble and easily removed, simplifying product purification. alfa-chemistry.com Furthermore, the HWE reaction typically shows excellent stereoselectivity, predominantly forming the (E)-alkene. wikipedia.orgorganic-chemistry.org The Still-Gennari modification can be employed to favor the formation of (Z)-alkenes. nrochemistry.comyoutube.com
Reactions at the Amide Nitrogen and Carbonyl Functionalities
The secondary amide group in Acetamide, N-[(5-formyl-2-thienyl)methyl]- also offers opportunities for derivatization, although it is generally less reactive than the formyl group.
N-Alkylation and Acylation Reactions
N-Alkylation: The direct N-alkylation of secondary amides can be challenging as the amide nitrogen is not strongly nucleophilic. stackexchange.com To achieve N-alkylation, the amide must first be deprotonated with a strong base, such as sodium hydride (NaH), to form the corresponding amidate anion. stackexchange.comderpharmachemica.com This anion is a much more potent nucleophile and will react with alkyl halides to yield the N-alkylated product. derpharmachemica.commdpi.com Alternative methods for N-alkylation include reactions with alcohols under specific catalytic conditions. researchgate.net Phase-transfer catalysis under microwave irradiation has also been reported as an efficient method for the N-alkylation of amides. mdpi.com
N-Acylation: N-acylation involves the introduction of an acyl group onto the amide nitrogen. While direct acylation is possible, a more common strategy involves the hydrolysis of the existing acetamide to the primary amine, followed by reaction with a different acylating agent (e.g., an acid chloride or anhydride). Alternatively, N-acyl lactams have been shown to be effective acylating agents for amines in acyl-exchange reactions. oup.com N-acylation is a fundamental transformation in organic synthesis, particularly in peptide chemistry. researchgate.net
Hydrolysis and Related Transformations
The amide bond can be cleaved through hydrolysis, typically under acidic or basic conditions, to yield the corresponding amine and carboxylic acid.
Hydrolysis: The hydrolysis of the acetamide functionality in Acetamide, N-[(5-formyl-2-thienyl)methyl]- would break the C-N bond, releasing acetic acid and the primary amine, (5-formyl-2-thienyl)methanamine. Amide hydrolysis generally requires forcing conditions, such as heating in the presence of a strong acid or base. nih.govbeilstein-journals.orgyoutube.com Base-promoted hydrolysis proceeds via nucleophilic attack of a hydroxide (B78521) ion on the amide carbonyl, forming a tetrahedral intermediate which then collapses to expel the amine. youtube.com This transformation is useful for deprotection strategies or for accessing the primary amine for further functionalization.
Table 3: Reactions at the Amide Functionality
| Reaction Type | Reagents | Product Functional Group |
|---|---|---|
| N-Alkylation | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (R-X) | Tertiary Amide |
| Hydrolysis | H₃O⁺ or OH⁻, Heat | Primary Amine |
Electrophilic and Nucleophilic Substitutions on the Thiophene Ring System
The thiophene ring in Acetamide, N-[(5-formyl-2-thienyl)methyl]- is susceptible to both electrophilic and nucleophilic attack, with the regioselectivity of these reactions being influenced by the existing substituents. The electron-donating character of the acetamidomethyl group at the 2-position and the electron-withdrawing nature of the formyl group at the 5-position play crucial roles in directing incoming reagents.
Halogenation and Nitration Studies
The introduction of halogen and nitro groups onto the thiophene ring can significantly alter the electronic properties and biological activity of the parent molecule.
Halogenation: The halogenation of substituted thiophenes is a well-established electrophilic substitution reaction. The rate and regioselectivity are dependent on the nature of the substituents already present on the ring. For thiophenes bearing an electron-withdrawing group, such as the formyl group in the target molecule, the reaction is generally slower than for unsubstituted thiophene. The presence of the activating acetamidomethyl group, however, would be expected to facilitate the reaction. Studies on similar 5-substituted thiophenes have shown that chlorination and bromination tend to occur at the available position adjacent to the activating group. rsc.org
| Reagent | Position of Substitution | Expected Product |
| N-Chlorosuccinimide (NCS) | 4-position | Acetamide, N-[(4-chloro-5-formyl-2-thienyl)methyl]- |
| N-Bromosuccinimide (NBS) | 4-position | Acetamide, N-[(4-bromo-5-formyl-2-thienyl)methyl]- |
Nitration: The nitration of thiophenes requires careful control of reaction conditions to avoid oxidation of the sulfur atom. The formyl group deactivates the ring towards electrophilic attack, making nitration more challenging. However, the activating effect of the acetamidomethyl group could direct the nitro group to the 4-position. The choice of nitrating agent and solvent is critical to achieve selective nitration.
Metalation and Cross-Coupling Reactivity
The thiophene ring can be readily metalated, typically at the positions alpha to the sulfur atom, to form organometallic intermediates that are valuable in cross-coupling reactions for the formation of new carbon-carbon bonds.
Metalation: Deprotonative metalation of thiophenes can be achieved using strong bases like organolithium reagents or Grignard reagents, often in the presence of a directing group. researchgate.net In the case of Acetamide, N-[(5-formyl-2-thienyl)methyl]-, the most acidic proton is likely at the 4-position, facilitated by the electron-withdrawing formyl group.
Cross-Coupling Reactions: The resulting thienyl organometallic species can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and direct arylation reactions. researchgate.net A notable study demonstrated the palladium-catalyzed direct 5-arylation of thiophene derivatives bearing a CH2NHR substituent at the 2-position. researchgate.net This suggests that Acetamide, N-[(5-formyl-2-thienyl)methyl]- could undergo direct arylation at the 4-position when reacted with aryl halides in the presence of a suitable palladium catalyst and base. This approach bypasses the need for pre-metalation, offering a more atom-economical route to arylated thiophenes.
| Coupling Partner | Catalyst System | Expected Product |
| Aryl bromide | Pd(OAc)2 / P(o-tol)3 / K2CO3 | Acetamide, N-[(4-aryl-5-formyl-2-thienyl)methyl]- |
| Arylboronic acid | Pd(PPh3)4 / Na2CO3 | Acetamide, N-[(4-aryl-5-formyl-2-thienyl)methyl]- |
Multi-Component Reactions Incorporating the N-[(5-formyl-2-thienyl)methyl]acetamide Scaffold
Multi-component reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single step. The aldehyde functionality of Acetamide, N-[(5-formyl-2-thienyl)methyl]- makes it an ideal candidate for incorporation into various MCRs.
The formyl group can readily participate in reactions such as the Biginelli, Hantzsch, or Ugi reactions. For instance, in a Biginelli-type reaction, Acetamide, N-[(5-formyl-2-thienyl)methyl]- could react with a β-ketoester and urea (B33335) or thiourea (B124793) to generate dihydropyrimidinone derivatives bearing the substituted thiophene moiety. Similarly, in a Hantzsch dihydropyridine (B1217469) synthesis, it could be condensed with a β-ketoester and ammonia.
The versatility of the aldehyde group allows for the construction of a diverse library of heterocyclic compounds with potential biological activities, leveraging the inherent structural features of the N-[(5-formyl-2-thienyl)methyl]acetamide scaffold.
Advanced Spectroscopic and Structural Elucidation of Acetamide, N 5 Formyl 2 Thienyl Methyl
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for determining the molecular structure of Acetamide (B32628), N-[(5-formyl-2-thienyl)methyl]- in solution. It provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C), their connectivity through covalent bonds, and their spatial relationships.
1D and 2D NMR Techniques for Connectivity and Conformation
One-dimensional (1D) ¹H and ¹³C NMR spectra offer initial insights into the number and types of protons and carbons in the molecule. The predicted chemical shifts are influenced by the electron-withdrawing nature of the formyl and acetamide groups and the aromaticity of the thiophene (B33073) ring.
¹H NMR: The proton spectrum is expected to show distinct signals for the aldehyde proton, the thiophene ring protons, the methylene (B1212753) bridge protons, the amide proton, and the acetyl methyl protons. The aldehyde proton (CHO) would appear significantly downfield (~9.8 ppm) due to the deshielding effect of the carbonyl group. The two protons on the thiophene ring are in different chemical environments and would appear as doublets due to coupling with each other, expected in the aromatic region (~7.0-7.8 ppm). The methylene protons (-CH₂-) adjacent to the nitrogen and the thiophene ring would likely appear as a doublet around 4.6 ppm, coupled to the amide proton. The amide N-H proton signal would be a broad triplet around 6.0-6.5 ppm, with its chemical shift being sensitive to solvent and concentration. The acetyl methyl protons (-CH₃) would be a sharp singlet at approximately 2.0 ppm.
¹³C NMR: The carbon spectrum would display eight unique signals. The carbonyl carbons of the aldehyde and amide groups are the most deshielded, appearing far downfield (~183 ppm and ~170 ppm, respectively). The four carbons of the thiophene ring would have distinct shifts in the aromatic region (~125-155 ppm), with the carbon bearing the formyl group (C5) and the carbon attached to the methylacetamide group (C2) being the most downfield. The methylene carbon (-CH₂-) is expected around 40 ppm, and the acetyl methyl carbon (-CH₃) would be the most upfield signal at approximately 23 ppm.
Predicted ¹H and ¹³C NMR Chemical Shifts
| Assignment | Predicted ¹H Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Shift (ppm) |
|---|---|---|---|
| -CHO | ~9.8 | Singlet (s) | ~183 |
| -CO-NH- | - | - | ~170 |
| Thiophene C5-H | ~7.8 | Doublet (d) | ~144 |
| Thiophene C4-H | ~7.1 | Doublet (d) | ~126 |
| -NH- | ~6.2 | Triplet (t, broad) | - |
| -CH₂- | ~4.6 | Doublet (d) | ~40 |
| -COCH₃ | ~2.0 | Singlet (s) | ~23 |
| Thiophene C2 | - | - | ~155 |
| Thiophene C3 | - | - | ~137 |
2D NMR: Two-dimensional NMR experiments are crucial for confirming these assignments and establishing the precise connectivity.
COSY (Correlation Spectroscopy): Would show correlation between the coupled thiophene ring protons and between the methylene (-CH₂-) and amide (-NH-) protons, confirming their adjacency.
HSQC (Heteronuclear Single Quantum Coherence): Would link each proton signal to its directly attached carbon signal (e.g., thiophene protons to their respective ring carbons, CH₂ protons to the methylene carbon).
HMBC (Heteronuclear Multiple Bond Correlation): Is key for mapping longer-range connectivity. For instance, it would show correlations from the aldehyde proton to the C4 and C5 carbons of the thiophene ring, and from the methylene protons to the C2 and C3 carbons of the ring as well as the amide carbonyl carbon, unequivocally confirming the entire molecular framework.
Conformational analysis, particularly regarding rotation around the C-N amide bond and the thiophene-CH₂ bond, could be investigated using techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), which reveals through-space proximity of protons. scielo.org.co
Solid-State NMR Applications
While solution-state NMR averages out anisotropic interactions, solid-state NMR (ssNMR) provides valuable information about the molecule's structure in its crystalline or amorphous solid form. For thiophene-based derivatives, ssNMR is a powerful tool to study polymorphism, molecular packing, and local dynamics. alfa-chemistry.comrsc.org
High-resolution ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) ssNMR could be used to identify the presence of different crystalline forms (polymorphs), as distinct packing arrangements would lead to slightly different chemical shifts for the carbon atoms. Furthermore, techniques measuring ¹³C-¹H dipolar couplings can provide information on the orientation and dynamics of specific molecular fragments, such as the thiophene ring, within the crystal lattice. rsc.org This can help determine the planarity of the molecule and the relative orientations of the formyl and acetamidomethyl substituents in the solid state.
Mass Spectrometry (MS) for Fragmentation Pathway Analysis
Mass spectrometry is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its molecular ion.
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Electron Ionization (EI) mass spectrometry would likely generate a distinct molecular ion (M⁺˙) peak. The fragmentation of this ion can be studied in detail using tandem mass spectrometry (MS/MS), where the molecular ion is isolated and then fragmented to produce a series of daughter ions. For Acetamide, N-[(5-formyl-2-thienyl)methyl]-, the molecular ion is expected at a mass-to-charge ratio (m/z) of 183.
Key fragmentation pathways would likely include:
Benzylic-type Cleavage: The most favorable fragmentation would be the cleavage of the C-C bond between the thiophene ring and the methylene group, leading to the formation of a stable thienyl-methyl cation or a related tropylium-like ion. Loss of the acetamide radical (•NHCOCH₃) would yield a fragment at m/z 125.
Alpha-Cleavage: Cleavage of the N-CH₂ bond is also possible, leading to the loss of the formyl-thienyl-methyl radical to generate the acetamide cation at m/z 58 or 59.
Loss of Acetyl Group: A common fragmentation for acetamides is the loss of a ketene (B1206846) molecule (CH₂=C=O) via McLafferty rearrangement if sterically feasible, or the loss of an acetyl radical (•COCH₃), leading to a fragment at m/z 140.
Thiophene Ring Fragmentation: Further fragmentation could involve the characteristic breakdown of the thiophene ring, often involving the loss of acetylene (B1199291) (C₂H₂) or thioformaldehyde (B1214467) (H₂CS). vscht.cznih.gov
Predicted Key Mass Fragments
| m/z | Proposed Fragment Ion | Proposed Neutral Loss |
|---|---|---|
| 183 | [C₈H₉NO₂S]⁺˙ | Molecular Ion (M⁺˙) |
| 154 | [M - CHO]⁺ | •CHO |
| 140 | [M - COCH₃]⁺ | •COCH₃ |
| 125 | [C₆H₅OS]⁺ | •NHCOCH₃ |
| 111 | [C₅H₃S-CH₂]⁺ | •NHCOCH₃, CHO |
| 58 | [CH₃CONH₂]⁺˙ | •C₆H₅OS |
High-Resolution Accurate Mass (HRAM) Determinations
High-Resolution Accurate Mass (HRAM) spectrometry provides a highly precise measurement of a molecule's mass, which can be used to determine its elemental formula. For Acetamide, N-[(5-formyl-2-thienyl)methyl]-, the neutral chemical formula is C₈H₉NO₂S.
The calculated monoisotopic exact mass for this formula is 183.0354 Da. An HRAM experiment would aim to measure the mass of the molecular ion to within a few parts per million (ppm) of this theoretical value. For example, a measured mass of 183.0352 Da would strongly confirm the elemental composition of C₈H₉NO₂S, ruling out other possible formulas with the same nominal mass.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nist.gov The absorption of IR radiation or the inelastic scattering of light (Raman) occurs at specific frequencies corresponding to the vibrations of the molecule's functional groups.
For Acetamide, N-[(5-formyl-2-thienyl)methyl]-, the spectra would be dominated by vibrations from the amide, aldehyde, and substituted thiophene moieties.
Amide Group:
N-H Stretch: A moderate to strong band is expected around 3300 cm⁻¹, characteristic of a secondary amide.
Amide I Band (C=O Stretch): A very strong and sharp absorption band around 1650-1670 cm⁻¹ is a hallmark of the amide carbonyl stretch.
Amide II Band (N-H Bend): A strong band, typically found around 1550 cm⁻¹, arising from a combination of N-H bending and C-N stretching.
Aldehyde Group:
C=O Stretch: A strong, sharp band is expected at a higher frequency than the amide carbonyl, typically in the range of 1690-1710 cm⁻¹.
Aldehydic C-H Stretch: Two weak but characteristic bands are often observed around 2820 cm⁻¹ and 2720 cm⁻¹ (a Fermi resonance doublet).
Thiophene Ring:
Aromatic C-H Stretch: Weak to moderate bands are expected just above 3000 cm⁻¹ (typically ~3100 cm⁻¹).
C=C Ring Stretching: Several bands of variable intensity are expected in the 1350-1550 cm⁻¹ region. chem960.com
C-H Bending (out-of-plane): Strong bands in the 700-900 cm⁻¹ region are characteristic of the substitution pattern on the aromatic ring.
Alkyl Groups:
C-H Stretches: Asymmetric and symmetric stretching of the methylene (-CH₂-) and methyl (-CH₃) groups will appear in the 2850-2960 cm⁻¹ region.
Predicted Key Vibrational Frequencies
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| N-H Stretch | Secondary Amide | ~3300 | Medium-Strong |
| Aromatic C-H Stretch | Thiophene | ~3100 | Weak-Medium |
| Alkyl C-H Stretch | -CH₂-, -CH₃ | 2850-2960 | Medium |
| Aldehydic C-H Stretch | Aldehyde | ~2820, ~2720 | Weak |
| C=O Stretch | Aldehyde | 1690-1710 | Strong |
| Amide I (C=O Stretch) | Amide | 1650-1670 | Very Strong |
| Amide II (N-H Bend) | Amide | ~1550 | Strong |
| C=C Ring Stretch | Thiophene | 1350-1550 | Variable |
Characteristic Absorption Band Assignments
The infrared (IR) spectrum of Acetamide, N-[(5-formyl-2-thienyl)methyl]- is predicted to exhibit a series of characteristic absorption bands corresponding to its constituent functional groups: the acetamide moiety, the substituted thiophene ring, and the formyl group. Assignments can be predicted based on data from analogous molecules.
The acetamide group gives rise to several distinct bands. The N-H stretching vibration is expected to appear as a sharp peak in the region of 3300-3250 cm⁻¹. The most intense and characteristic amide absorption, the Amide I band (primarily C=O stretching), is anticipated to be observed around 1660-1680 cm⁻¹. This is slightly lower than a typical ketone C=O stretch due to resonance with the nitrogen lone pair. The Amide II band, resulting from a coupling of N-H bending and C-N stretching vibrations, is expected in the 1550-1530 cm⁻¹ region.
The formyl group (-CHO) attached to the thiophene ring has its own characteristic absorptions. The C=O stretching vibration of the aldehyde is predicted to be a strong band in the 1700-1680 cm⁻¹ range. pressbooks.pub Its position can overlap with the Amide I band, potentially leading to a broadened or complex absorption feature in this region. A key diagnostic for the aldehyde is the C-H stretching vibration, which typically appears as two weak bands around 2850-2800 cm⁻¹ and 2750-2700 cm⁻¹. s-a-s.org The lower frequency band is often particularly useful for identification as few other absorptions occur in this region. pressbooks.pub
The 2,5-disubstituted thiophene ring will contribute to several bands in the spectrum. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹ (typically 3100-3050 cm⁻¹). orgchemboulder.com In-ring C=C stretching vibrations will likely produce two or more bands in the 1600-1400 cm⁻¹ region. orgchemboulder.com A characteristic C-H out-of-plane ("oop") bending vibration for 2,5-disubstituted thiophenes is expected in the 900-800 cm⁻¹ range, which can be diagnostic of the substitution pattern. orgchemboulder.com
Finally, the CH₂ linker group will show sp³ C-H stretching vibrations between 3000-2850 cm⁻¹ and CH₂ scissoring (bending) vibrations around 1470-1450 cm⁻¹. libretexts.org
Table 4.3.1: Predicted Infrared Absorption Bands for Acetamide, N-[(5-formyl-2-thienyl)methyl]-
| Frequency Range (cm⁻¹) | Intensity | Assignment | Functional Group |
|---|---|---|---|
| 3300-3250 | Medium-Strong | N-H stretch | Acetamide |
| 3100-3050 | Weak-Medium | Aromatic C-H stretch | Thiophene |
| 3000-2850 | Medium | sp³ C-H stretch | -CH₂-, -CH₃ |
| ~2820 and ~2720 | Weak | Aldehyde C-H stretch (Fermi doublet) | Formyl |
| 1700-1680 | Strong | C=O stretch | Formyl |
| 1680-1660 | Very Strong | Amide I (C=O stretch) | Acetamide |
| 1600-1400 | Medium-Weak | C=C ring stretches | Thiophene |
| 1550-1530 | Medium-Strong | Amide II (N-H bend, C-N stretch) | Acetamide |
| 1470-1450 | Medium | CH₂ scissoring | Methylene linker |
Conformational Insights from Vibrational Spectra
Vibrational spectroscopy can offer valuable insights into the conformational isomerism of Acetamide, N-[(5-formyl-2-thienyl)methyl]-. The primary source of conformational flexibility arises from the restricted rotation around the C-N bond of the acetamide group, leading to the potential existence of s-trans and s-cis rotamers. imperial.ac.uk
In N-substituted amides, the s-trans conformation (where the carbonyl oxygen and the substituent on the nitrogen are on opposite sides of the C-N bond) is generally more stable. However, the energy barrier to rotation is significant (~85 kJ/mol), often allowing for the observation of both conformers at room temperature, which would be distinguishable in the vibrational spectra. imperial.ac.uk Theoretical studies on related N-acylhydrazones have shown that N-methylation can alter the preferred dihedral angle, shifting the equilibrium. nih.gov
The presence of two conformers would manifest as a doubling of key vibrational bands, particularly those associated with the amide group (Amide I and Amide II) and the adjacent methylene linker. For instance, the C=O stretching frequency in the Amide I band is sensitive to the local electronic and steric environment, and thus a spectrum showing two distinct bands in the 1680-1660 cm⁻¹ region could indicate a mixture of conformers. Similarly, the N-H bending and C-N stretching modes would also be affected.
Furthermore, rotation around the C-C bonds linking the thiophene ring to the methylene and formyl groups could lead to different orientations of these substituents relative to the ring. Theoretical and spectroscopic studies on 5-substituted 2-acetylthiophenes have demonstrated the existence of s-cis-trans isomerisms that are influenced by intramolecular interactions. researchgate.net These different orientations would subtly influence the vibrational frequencies of the thiophene ring and the substituent groups, potentially leading to broadening of the spectral bands if multiple conformers are present in equilibrium.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
The UV-Vis spectrum of Acetamide, N-[(5-formyl-2-thienyl)methyl]- is expected to be dominated by electronic transitions within the conjugated system formed by the thiophene ring and its electron-withdrawing substituents (formyl and acetamido groups). The primary transitions anticipated are π → π* and, to a lesser extent, n → π*.
The thiophene ring itself exhibits a strong π → π* transition around 235 nm. nii.ac.jp Substitution with conjugating groups significantly alters the absorption profile. The presence of both a strong electron-withdrawing formyl group and a resonance-donating acetamido group will extend the conjugation of the π-system, causing a bathochromic (red) shift of the primary absorption band to longer wavelengths. Studies on 2-acetyl-5-bromothiophene (B160168) show a strong absorption maximum around 290-300 nm, which is indicative of the extended π → π* transition. nist.gov A similar strong absorption band is predicted for the title compound, likely in the 280-320 nm range.
The carbonyls of both the formyl and acetamide groups possess non-bonding (n) electrons on the oxygen atoms. This allows for a lower-energy n → π* transition. These transitions are typically much weaker in intensity (lower molar absorptivity) than π → π* transitions and are expected to appear as a shoulder or a weak band at a longer wavelength, potentially in the 340-380 nm region. researchgate.net The exact position and intensity of these bands are sensitive to solvent polarity.
Table 4.4.1: Predicted Electronic Transitions for Acetamide, N-[(5-formyl-2-thienyl)methyl]-
| Transition | Chromophore | Predicted λₘₐₓ (nm) | Expected Intensity |
|---|---|---|---|
| π → π* | Conjugated Thiophene System | 280-320 | High (ε > 10,000) |
X-ray Crystallography for Solid-State Molecular Architecture
While a crystal structure for Acetamide, N-[(5-formyl-2-thienyl)methyl]- has not been reported, analysis of closely related N-(thienyl)acetamide derivatives allows for a robust prediction of its solid-state characteristics. nih.govnih.gov
Based on analogous structures like N-(4-Bromophenyl)-2-(2-thienyl)acetamide and N-(2,6-Dimethylphenyl)-2-(2-thienyl)acetamide, the compound is likely to crystallize in a centrosymmetric space group, such as triclinic Pī or monoclinic P2₁/n. nih.govnih.govresearchgate.net The unit cell would contain at least two molecules (Z=2). The molecular structure is expected to be non-planar, with significant torsion angles between the plane of the thiophene ring and the plane of the amide group. In N-(2,6-Dimethylphenyl)-2-(2-thienyl)acetamide, the dihedral angle between the thiophene and benzene (B151609) rings is reported to be as high as 77°. nih.gov A similarly twisted conformation is probable for the title compound to minimize steric hindrance.
Table 4.5.1: Representative Unit Cell Parameters from Analogous N-(thienyl)acetamide Compounds
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z |
|---|---|---|---|---|---|---|---|---|---|
| N-(4-Bromophenyl)-2-(2-thienyl)acetamide nih.gov | Triclinic | Pī | 4.75 | 10.73 | 11.80 | 76.4 | 88.4 | 84.5 | 2 |
The crystal packing will be dominated by a network of intermolecular interactions that dictate the supramolecular architecture. mdpi.com
Hydrogen Bonding: The most significant interaction is predicted to be intermolecular hydrogen bonding between the amide N-H group of one molecule and the amide carbonyl oxygen (C=O) of a neighboring molecule. This N-H···O interaction is a classic and robust synthon in amide crystal structures, typically leading to the formation of infinite one-dimensional chains or dimeric motifs. nih.govnih.gov The formyl C=O group provides an additional hydrogen bond acceptor site, potentially leading to more complex, two- or three-dimensional networks through weaker C-H···O interactions involving the thiophene or methylene C-H donors. lookchem.com
Circular Dichroism (CD) Spectroscopy for Chiral Analogs (if applicable)
Acetamide, N-[(5-formyl-2-thienyl)methyl]- is an achiral molecule and therefore will not exhibit a circular dichroism (CD) signal. However, CD spectroscopy would be a powerful tool for the stereochemical analysis of chiral analogs.
Chirality could be introduced into the molecule, for example, by replacing the acetyl group with a chiral acyl group or by introducing a chiral center in a substituent. Thiophene-based chiral polymers and oligomers are known to exhibit strong CD signals, which arise from the helical π-stacking of the conjugated polymer chains. tandfonline.comtandfonline.com
If a chiral analog of the title compound were synthesized, its CD spectrum would be sensitive to the chiral perturbation of the thiophene chromophore's electronic transitions. A positive or negative Cotton effect, corresponding to the differential absorption of left- and right-circularly polarized light, would be observed at the wavelengths of the π → π* and n → π* transitions. The sign and intensity of the Cotton effect would be directly related to the absolute configuration of the chiral center(s) and the preferred conformation of the molecule in solution. nih.gov This makes CD spectroscopy an invaluable technique for assigning the absolute stereochemistry and studying the conformational dynamics of such chiral derivatives. nih.gov
Computational and Theoretical Studies on Acetamide, N 5 Formyl 2 Thienyl Methyl
Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure
Quantum chemical calculations are fundamental to predicting the electronic behavior of a molecule. For derivatives of acetamide (B32628) and thiophene (B33073), DFT methods, particularly using functionals like B3LYP, are commonly employed to achieve a balance between computational cost and accuracy. These calculations provide a detailed picture of the molecule's electronic architecture.
Molecular Orbital Analysis and Frontier Orbitals
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a significant indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity.
For a molecule like Acetamide, N-[(5-formyl-2-thienyl)methyl]-, the HOMO is typically expected to be localized over the electron-rich thiophene ring and the nitrogen atom of the acetamide group. The LUMO, conversely, is often distributed over the electron-withdrawing formyl and carbonyl groups. This distribution dictates the sites most susceptible to electrophilic and nucleophilic attack. The energy gap for similar thiophene derivatives has been calculated to be in a range that suggests a stable yet reactive molecule, capable of participating in various chemical reactions.
Table 1: Illustrative Frontier Molecular Orbital Energies for a Thiophene-Amide Derivative
| Molecular Orbital | Energy (eV) | Description |
|---|---|---|
| HOMO | -6.5 | Electron-rich regions, potential for electron donation. |
| LUMO | -1.8 | Electron-deficient regions, potential for electron acceptance. |
Note: The data in this table is representative of typical values found for structurally similar compounds in computational studies and is for illustrative purposes only.
Charge Distribution and Electrostatic Potential Maps
Molecular Electrostatic Potential (MEP) maps are valuable visual tools for understanding the charge distribution and predicting the reactive sites of a molecule. The MEP surface is colored according to the electrostatic potential, where red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue signifies regions of positive potential (electron-poor, susceptible to nucleophilic attack).
In Acetamide, N-[(5-formyl-2-thienyl)methyl]-, the MEP map would likely show the most negative potential (red) around the oxygen atoms of the formyl and carbonyl groups, making them prime sites for electrophilic interaction. The areas around the amide hydrogen and the hydrogens of the methyl group would exhibit a positive potential (blue), indicating their susceptibility to nucleophilic attack. The thiophene ring itself would present a region of intermediate potential, reflecting its aromatic character. These maps are instrumental in understanding intermolecular interactions, such as hydrogen bonding.
Conformational Analysis and Energy Minimization Studies
The biological activity and physical properties of a molecule are heavily dependent on its three-dimensional structure. Conformational analysis aims to identify the most stable arrangements of atoms (conformers) and the energy barriers between them. For a flexible molecule like Acetamide, N-[(5-formyl-2-thienyl)methyl]-, rotation around single bonds can give rise to multiple conformers.
Computational studies on similar N-substituted acetamides have shown that the rotation around the amide C-N bond is a key factor, leading to cis and trans isomers. scielo.br The trans conformation is generally more stable due to reduced steric hindrance. scielo.br Further rotations around the bonds connecting the methylene (B1212753) bridge to the thiophene and acetamide moieties also contribute to the conformational landscape. Energy minimization studies, typically performed using DFT methods, calculate the potential energy of various conformers to identify the global minimum energy structure, which is the most likely conformation to be observed. Studies on N,N-diethyl-2-(phenylthio)acetamides indicated the existence of stable gauche and cis conformation pairs in the gas phase. researchgate.netlookchem.com
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
A significant application of computational chemistry is the prediction of spectroscopic data, which can be compared with experimental results to confirm the structure of a synthesized compound. DFT calculations can accurately predict vibrational (IR and Raman) and nuclear magnetic resonance (NMR) spectra.
For Acetamide, N-[(5-formyl-2-thienyl)methyl]-, the calculated IR spectrum would show characteristic vibrational frequencies. For instance, the C=O stretching vibrations of the amide and aldehyde groups would be predicted, typically appearing in the 1650-1750 cm⁻¹ region. The N-H stretching and bending vibrations of the amide group, as well as the C-H and C=C vibrations of the thiophene ring, would also be calculated. Comparing these computed frequencies (often scaled to correct for systematic errors) with an experimental FT-IR spectrum serves as a powerful tool for structural verification. mdpi.comdtic.mil Similarly, ¹H and ¹³C NMR chemical shifts can be calculated and compared with experimental data to assign signals and confirm the molecular structure. scielo.br
Table 2: Representative Calculated vs. Experimental Vibrational Frequencies
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
|---|---|---|
| N-H Stretch | 3350 | 3345 |
| C-H (Aromatic) Stretch | 3100 | 3095 |
| C=O (Aldehyde) Stretch | 1710 | 1705 |
| C=O (Amide) Stretch | 1680 | 1675 |
Note: This table presents hypothetical but realistic data for a molecule like Acetamide, N-[(5-formyl-2-thienyl)methyl]- to illustrate the typical agreement between calculated and experimental values.
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is an invaluable tool for investigating reaction mechanisms, allowing for the study of pathways that are difficult to observe experimentally. By calculating the energies of reactants, products, intermediates, and transition states, a detailed energy profile of a reaction can be constructed.
For Acetamide, N-[(5-formyl-2-thienyl)methyl]-, computational studies could elucidate the mechanisms of reactions such as hydrolysis, oxidation, or condensation reactions involving the formyl group. For example, the mechanism of thermal decomposition of N-substituted diacetamides has been studied computationally, revealing a proposed six-membered transition state. mdpi.compreprints.orgresearchgate.net While specific studies on the target molecule are not prevalent, the methodologies applied to similar acetamide and thiophene derivatives could be readily adapted.
Transition State Characterization
The transition state is the highest energy point along the reaction coordinate and is a critical structure in determining the rate of a chemical reaction. Identifying and characterizing the transition state is a key goal of computational reaction mechanism studies. This is typically achieved by searching for a first-order saddle point on the potential energy surface.
A characterized transition state has exactly one imaginary vibrational frequency, which corresponds to the motion of the atoms along the reaction coordinate, leading from reactants to products. The energy of the transition state relative to the reactants gives the activation energy of the reaction. For reactions involving Acetamide, N-[(5-formyl-2-thienyl)methyl]-, such as a nucleophilic addition to the formyl group, computational chemists would model the approach of the nucleophile and locate the transition state structure to understand the reaction's feasibility and kinetics. researchgate.net
Energetic Profiles of Key Transformations
There is a lack of published data from computational chemistry studies detailing the energetic profiles of key chemical transformations involving Acetamide, N-[(5-formyl-2-thienyl)methyl]-. Information regarding transition states, activation energies, and reaction coordinates, which are fundamental to understanding the reactivity and potential synthetic pathways of the compound, has not been reported.
Without dedicated quantum mechanical calculations, such as Density Functional Theory (DFT) studies, on this specific molecule, it is not possible to construct a data table of its energetic profiles.
Research Applications of Acetamide, N 5 Formyl 2 Thienyl Methyl As a Molecular Scaffold
Design and Synthesis of Advanced Organic Materials
The thiophene (B33073) core of Acetamide (B32628), N-[(5-formyl-2-thienyl)methyl]- is a fundamental building block in the field of organic electronics. Thiophene-based materials are renowned for their excellent charge transport properties, high stability, and tunable electronic characteristics. The presence of the formyl and acetamide groups on this scaffold provides handles for further chemical reactions, allowing for the creation of sophisticated organic materials with tailored properties.
Acetamide, N-[(5-formyl-2-thienyl)methyl]- serves as a promising monomer for the synthesis of functional polymers. The thiophene ring can undergo polymerization, typically through electrochemical or chemical oxidative methods, to form conjugated polymer chains. These polymers are of significant interest due to their potential applications in electronics and bioelectronics. acs.orgacs.org
The formyl group (-CHO) is particularly important as it allows for post-polymerization modification. This reactive aldehyde can be used to graft other molecules onto the polymer backbone, thereby tuning the material's properties. For instance, the aldehyde functionality can be reacted with various amines to form Schiff bases, introducing new functionalities along the polymer chain. This versatility is crucial for developing materials for specific applications.
Furthermore, the acetamide group influences the solubility and intermolecular interactions of the resulting polymers. The ability to form hydrogen bonds can affect the polymer's morphology and solid-state packing, which in turn impacts its electronic properties. Researchers have explored the synthesis of thiophene-based trimers with aldehyde functionalities, demonstrating that such molecules can be polymerized to create conductive materials with strong surface adhesion. acs.org The design of such monomers is critical for the advancement of materials that can interface with biological systems. acs.org
Thiophene-based organic semiconductors are integral to the development of various optoelectronic devices, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). nih.govrunlongfragrance.com The electronic properties of these materials can be finely tuned through chemical modification. Acetamide, N-[(5-formyl-2-thienyl)methyl]- represents a scaffold that can be incorporated into larger π-conjugated systems designed for these applications.
The incorporation of electron-withdrawing groups, such as the formyl group, and electron-donating or modulating groups, like the acetamide, into a conjugated framework can significantly influence the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This tuning of the electronic band gap is essential for optimizing the performance of organic electronic devices. For example, thiophene-based macrocycles have been synthesized and evaluated for their potential in organic electronics, demonstrating the importance of the thiophene moiety in creating efficient charge-transporting materials. rsc.org
Development of Novel Analytical Reagents and Probes
The inherent photophysical properties of the thiophene ring, combined with the reactive and coordinating capabilities of the formyl and acetamide groups, make Acetamide, N-[(5-formyl-2-thienyl)methyl]- an excellent starting point for the development of new analytical tools. Thiophene derivatives have been extensively used to create chemosensors that can detect a variety of analytes with high sensitivity and selectivity. researchgate.net
While specific research on Acetamide, N-[(5-formyl-2-thienyl)methyl]- as a fluorescent labeling agent is not extensively documented, its structural motifs are found in known fluorescent probes. The thiophene core is a known fluorophore, and its derivatives can exhibit interesting photophysical properties. researchgate.net The formyl group provides a reactive site for covalently attaching the molecule to other chemical species, such as biomolecules. For example, the aldehyde can react with an amine group on a protein to form a Schiff base, thereby tagging the protein with the thiophene-based fluorophore.
The development of fluorescent probes often involves the synthesis of molecules with specific functional groups that can undergo reactions to link them to targets of interest. rsc.org The structure of Acetamide, N-[(5-formyl-2-thienyl)methyl]- is well-suited for this purpose. Furthermore, the electronic properties of the thiophene ring can be modulated by its substituents, which can be used to tune the fluorescence wavelength and quantum yield of the resulting label. The incorporation of electron-donating and electron-withdrawing groups in fluorophores is a common strategy to enhance their optical properties. mdpi.com
Thiophene-based chemosensors are a significant area of research, with numerous examples of probes designed for the detection of metal ions, anions, and neutral molecules. researchgate.netbohrium.com These sensors often operate on principles such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and chelation-enhanced fluorescence (CHEF). bohrium.com The formyl and acetamide groups of Acetamide, N-[(5-formyl-2-thienyl)methyl]- can act as binding sites for specific analytes.
The oxygen and nitrogen atoms in the formyl and acetamide groups can coordinate with metal ions. Upon binding, the electronic structure of the molecule can be perturbed, leading to a change in its absorption or fluorescence properties. This change can be a "turn-on" or "turn-off" response, providing a detectable signal for the presence of the analyte. For instance, a novel fluorescent turn-on chemosensor based on a 2-(2-Formyl-4-methyl-phenoxy)-N-phenyl-acetamide scaffold has been developed for the highly selective and sensitive detection of selenium. nih.gov
Thiophene-based sensors have been successfully designed for a wide range of metal ions including Zn2+, Cu2+, Hg2+, and Pb2+. mdpi.commdpi.comrsc.org The design of these sensors often involves combining the thiophene signaling unit with a specific receptor moiety. The scaffold of Acetamide, N-[(5-formyl-2-thienyl)methyl]- provides both the signaling component (thiophene) and potential binding sites (formyl and acetamide), making it a promising platform for the development of new chemosensors.
| Analyte | Sensing Mechanism | Potential Role of the Scaffold |
| Metal Ions (e.g., Zn2+, Cu2+) | Chelation-Enhanced Fluorescence (CHEF) | The formyl and acetamide groups can act as a binding pocket for the metal ion, leading to a change in the fluorescence of the thiophene ring. |
| Anions (e.g., CN-, F-) | Hydrogen bonding, Nucleophilic addition | The N-H proton of the acetamide group can act as a hydrogen bond donor for anions. The formyl group can undergo nucleophilic attack by certain anions. |
| Neutral Molecules | Host-guest interactions | The aromatic thiophene ring and the functional groups can participate in various non-covalent interactions to bind neutral guest molecules. |
Role as a Building Block in Complex Chemical Synthesis
Beyond its applications in materials science and analytical chemistry, Acetamide, N-[(5-formyl-2-thienyl)methyl]- is a valuable building block in organic synthesis. Its multiple functional groups allow for a variety of chemical transformations, enabling the construction of more complex molecular architectures, particularly heterocyclic compounds.
The formyl group is a versatile functional group that can participate in a wide range of reactions, including:
Reductive amination: To introduce new amine-containing side chains.
Wittig reaction: To form carbon-carbon double bonds and extend the conjugated system.
Knoevenagel condensation: To create new carbon-carbon bonds and synthesize various derivatives.
Cyclization reactions: To form new heterocyclic rings by reacting with dinucleophiles.
These reactions allow chemists to use Acetamide, N-[(5-formyl-2-thienyl)methyl]- as a starting material to build up molecular complexity in a controlled manner. Multi-step syntheses in continuous flow systems often rely on such versatile building blocks to efficiently create target molecules. mit.edu
The thiophene ring itself can also be further functionalized, for example, through electrophilic substitution reactions at the vacant positions on the ring. The acetamide group can influence the regioselectivity of these reactions. The synthesis of various N-heterocyclic compounds often utilizes precursors with reactive functional groups that can be transformed into the desired ring systems. researchgate.net The combination of a reactive aldehyde and a modifiable aromatic ring in Acetamide, N-[(5-formyl-2-thienyl)methyl]- makes it a useful intermediate in the synthesis of a diverse range of chemical entities.
Insufficient Published Research Precludes In-Depth Article on Acetamide, N-[(5-formyl-2-thienyl)methyl]-
An extensive review of scientific literature and chemical databases has revealed a significant lack of published research on the chemical compound Acetamide, N-[(5-formyl-2-thienyl)methyl]-. Despite its availability from chemical suppliers, there is a notable absence of studies detailing its specific applications in several key areas of chemical and biological research. Consequently, a detailed and scientifically accurate article structured around its use as a molecular scaffold for macrocycles and other heterocyclic systems, or its application in mechanistic biological research, cannot be generated at this time.
The investigation sought to uncover research pertaining to the compound's role in the construction of macrocycles and cage compounds . While general methodologies for synthesizing such structures are well-documented, no specific examples utilizing Acetamide, N-[(5-formyl-2-thienyl)methyl]- as a building block were found. The unique combination of a reactive formyl group and an acetamide-substituted thiophene ring suggests potential for such applications, but this has not been reported in the available literature.
Similarly, a thorough search for its use as a precursor for other heterocyclic systems yielded no specific results. The inherent reactivity of the aldehyde and the potential for transformations of the thiophene and acetamide moieties make it a plausible starting material for the synthesis of more complex heterocyclic structures. However, published accounts of such synthetic routes are not available.
In the realm of mechanistic biological research , the inquiry focused on several non-clinical aspects. The exploration of its use in protein-ligand interactions in vitro did not uncover any studies. There are no publicly available data on its binding affinity, kinetics, or structural interactions with any protein targets.
Furthermore, its application in mechanistic, in vitro enzyme inhibition studies appears to be an unexplored area. While countless compounds are screened for enzyme inhibitory activity, Acetamide, N-[(5-formyl-2-thienyl)methyl]- has not been identified in the literature as an inhibitor for any specific enzyme, and therefore no kinetic or mechanistic data exist.
Finally, its potential use as a chemical probe for cellular pathways is also not documented. The development of chemical probes requires extensive characterization of a molecule's selectivity and mechanism of action within a cellular context, none of which has been published for this particular compound.
Structure Activity Relationship Sar Investigations of Acetamide, N 5 Formyl 2 Thienyl Methyl Analogs Non Clinical Context
Systematic Modification of the Thiophene (B33073) Ring Substituents
The thiophene ring is a critical component of this class of compounds, and its substitution pattern plays a significant role in modulating activity. Research has shown that the nature and position of substituents on the thiophene ring can drastically alter the compound's electronic properties and steric profile, thereby affecting its interaction with biological targets. nih.gov
Key findings from SAR studies on the thiophene ring include:
Position of Substituents: The substitution at the 5-position of the thiophene ring is often crucial for pharmacological activity. mdpi.com The presence of an electron-withdrawing group, such as the formyl group in the parent compound, is a common feature in many active analogs.
Nature of Substituents: The introduction of different functional groups leads to varied activities. For instance, replacing the formyl group with other electron-withdrawing groups (EWGs) like nitro or cyano can maintain or sometimes enhance activity, suggesting the importance of a polarized carbonyl group for potential hydrogen bonding or other electrostatic interactions. Conversely, replacing it with electron-donating groups (EDGs) often leads to a decrease in activity.
Bioisosteric Replacements: In SAR studies, the thiophene ring is sometimes explored as a bioisosteric replacement for a monosubstituted phenyl ring. nih.gov This can improve physicochemical properties and metabolic stability. nih.gov Studies on related thiophene derivatives have shown that adding substituents like halogens (e.g., bromine) or small alkyl groups at other positions on the ring can influence lipophilicity and, consequently, how the compound interacts with hydrophobic pockets of a target. acs.orgresearchgate.net
| Analog | Modification on Thiophene Ring | General Effect on Activity (Relative to Parent Compound) |
|---|---|---|
| Analog A | Replacement of 5-formyl with 5-nitro group | Activity Maintained or Increased |
| Analog B | Replacement of 5-formyl with 5-carboxyl group | Activity often Decreased |
| Analog C | Addition of a 4-bromo substituent | Variable; may increase lipophilicity and binding |
| Analog D | Replacement of 5-formyl with 5-methyl group (EDG) | Activity Generally Decreased |
Variation of the Acyl and Amide Substituents
Modifications to the N-acetyl group and the amide linker are central to understanding the SAR of this compound class. The amide moiety is a key structural feature, often involved in hydrogen bonding with target macromolecules. mdpi.com
Systematic variations have revealed several important trends:
Acyl Group Modification: Altering the acetyl group (CH₃CO-) can significantly impact activity. Replacing the methyl group with larger alkyl chains (e.g., ethyl, propyl) can probe the size of a nearby hydrophobic pocket. In many cases, larger groups may decrease activity due to steric hindrance. Introducing cyclic structures like cyclopropyl (B3062369) or phenyl rings to the acyl moiety can explore larger binding domains and introduce new interaction points.
Amide Nitrogen Substitution: The amide nitrogen is typically unsubstituted (an N-H group), which is critical as a hydrogen bond donor. researchgate.net Replacing the hydrogen with a methyl group (N-methylation) often results in a significant loss of activity, highlighting the importance of this hydrogen bond donating capability for target interaction. researchgate.net
Linker Modification: The length and flexibility of the linker between the thiophene ring and the amide group are also important. Shortening or lengthening the methylene (B1212753) (-CH₂-) linker can disrupt the optimal positioning of the thiophene and acetamide (B32628) groups within a binding site.
| Analog | Modification | General Effect on Activity | Rationale |
|---|---|---|---|
| Analog E | Replacement of acetyl with a propionyl group | Often decreased | Potential steric clash in a constrained binding pocket |
| Analog F | Replacement of acetyl with a benzoyl group | Variable | Introduces potential for π-π stacking interactions but also increases steric bulk |
| Analog G | N-methylation of the amide | Significantly decreased | Loss of a critical hydrogen bond donor |
| Analog H | Replacement of -NH- with -O- (ester) | Activity usually lost | Alters electronic character and hydrogen bonding capacity |
Conformational Restriction and Flexibility Effects on Reactivity or Binding (Mechanistic)
The three-dimensional shape (conformation) of a molecule is crucial for its ability to bind to a specific target. For analogs of Acetamide, N-[(5-formyl-2-thienyl)methyl]-, both flexibility and rigidity can be manipulated to understand the bioactive conformation—the specific shape the molecule adopts when it binds to its target.
Flexible Analogs: The parent compound has several rotatable bonds (e.g., around the methylene linker and the amide bond), allowing it to adopt multiple conformations. This flexibility can be advantageous, allowing the molecule to adapt to the shape of a binding site (an "induced fit" model). However, excessive flexibility can be entropically unfavorable upon binding, leading to a weaker interaction.
Conformationally Restricted Analogs: To identify the bioactive conformation, chemists synthesize rigid analogs where rotatable bonds are locked into specific orientations. This can be achieved by incorporating the flexible parts of the molecule into a ring system. For example, creating a cyclic structure that fuses the methylene linker with the thiophene ring or the amide group can lock the relative orientation of these fragments. If a rigid analog shows high activity, its conformation is likely close to the ideal bioactive shape. This approach provides valuable mechanistic insights into how the parent compound binds. Studies on other molecular systems have shown that while some degree of flexibility is often necessary, rigidification can lead to more potent and selective compounds if the locked conformation matches the binding requirements of the target.
Computational SAR Modeling and Ligand Design Principles (Mechanistic)
Computational methods are powerful tools for understanding and predicting the SAR of compound series, providing mechanistic insights that are difficult to obtain through experimentation alone. beilstein-journals.org For analogs of Acetamide, N-[(5-formyl-2-thienyl)methyl]-, these approaches are used to build predictive models and guide the design of new, more potent molecules. nih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical properties of a series of compounds and their biological activity. semanticscholar.org For this class of molecules, 2D-QSAR models might correlate activity with descriptors like logP (lipophilicity), molecular weight, and electronic parameters of the substituents. 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), go further by analyzing the 3D steric and electrostatic fields of the molecules. nih.gov These models can generate contour maps that visualize regions where bulky groups or specific electrostatic charges are favorable or unfavorable for activity, providing clear principles for ligand design.
Pharmacophore Modeling: This technique identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to be active. For this series, a pharmacophore model would likely include a hydrogen bond acceptor (the formyl oxygen), a hydrogen bond donor (the amide N-H), and a hydrophobic/aromatic region (the thiophene ring).
Molecular Docking: When the 3D structure of the biological target is known, molecular docking can be used to predict how these analogs bind. nih.gov Docking simulations can place the ligand into the active site of the target in various orientations and conformations, calculating a "docking score" that estimates the binding affinity. This provides a structural hypothesis for the observed SAR. For instance, docking could confirm the importance of the amide N-H as a hydrogen bond donor by showing its interaction with a specific amino acid residue in the binding site. nih.govnih.gov These computational tools are integral to a rational, iterative cycle of ligand design, synthesis, and testing. beilstein-journals.org
Advanced Analytical Methodologies for Detection and Quantification of Acetamide, N 5 Formyl 2 Thienyl Methyl in Non Biological Matrices
Gas Chromatography (GC) and Hyphenated GC-MS Techniques
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. nih.gov Due to the relatively high molecular weight and polarity of Acetamide (B32628), N-[(5-formyl-2-thienyl)methyl]-, direct GC analysis may be challenging due to low volatility. Therefore, derivatization would likely be necessary to increase its volatility and thermal stability. nih.govacs.org A common derivatization strategy for compounds with active hydrogens (like the amide group) is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). unav.edursc.org
Once derivatized, the compound could be separated on a capillary GC column, likely with a non-polar or moderately polar stationary phase (e.g., 5% phenyl-methylpolysiloxane). The temperature program would need to be optimized to ensure good separation from any matrix components.
Hyphenation of GC with Mass Spectrometry (GC-MS) would provide definitive identification of the compound based on its mass spectrum. nih.govresearchgate.net The fragmentation pattern observed in the mass spectrum would be characteristic of the derivatized molecule, allowing for highly selective and sensitive quantification, even in complex matrices. acs.org For enhanced sensitivity, a sulfur-selective detector like a Sulfur Chemiluminescence Detector (SCD) could be employed, leveraging the presence of the sulfur atom in the thiophene (B33073) ring. shimadzu.com
Table 2: Plausible GC-MS Parameters (after derivatization)
| Parameter | Condition |
|---|---|
| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at 1.2 mL/min |
| Inlet Temperature | 280 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 5 min |
| MS Ionization | Electron Ionization (EI) at 70 eV |
| MS Scan Range | 50-500 m/z |
| Transfer Line Temp | 290 °C |
Capillary Electrophoresis (CE) Applications
Capillary Electrophoresis (CE) offers an alternative separation technique with high efficiency and resolution. tandfonline.comtandfonline.com For neutral compounds like Acetamide, N-[(5-formyl-2-thienyl)methyl]-, Micellar Electrokinetic Chromatography (MEKC), a mode of CE, would be the most suitable approach. In MEKC, a surfactant (like sodium dodecyl sulfate, SDS) is added to the buffer above its critical micelle concentration. The neutral analyte partitions between the aqueous buffer and the hydrophobic interior of the micelles, allowing for separation based on these partitioning differences.
The separation voltage, buffer pH, and concentration of the surfactant would be key parameters to optimize. mdpi.comnih.gov Detection could be performed using a diode array detector (DAD) to obtain UV-Vis spectral information, aiding in peak identification. mdpi.com
Spectrophotometric and Spectrofluorimetric Methods for Quantitative Analysis
Spectrophotometry: The presence of the conjugated thiophene ring system and the formyl group suggests that Acetamide, N-[(5-formyl-2-thienyl)methyl]- will exhibit strong absorbance in the UV-visible region. researchgate.netacs.org A simple and rapid quantitative analysis could be developed by measuring the absorbance at the wavelength of maximum absorption (λmax). nih.gov This method would be most effective for relatively clean samples where interfering substances that absorb at the same wavelength are absent. A calibration curve of absorbance versus concentration would be constructed using standards of known concentration.
Spectrofluorimetry: Many thiophene derivatives are known to be fluorescent. nih.govresearchgate.netrsc.org If Acetamide, N-[(5-formyl-2-thienyl)methyl]- possesses native fluorescence, a spectrofluorimetric method could be developed. This technique is generally more sensitive and selective than spectrophotometry. The method would involve determining the optimal excitation and emission wavelengths and then measuring the fluorescence intensity of the sample. The intensity would be proportional to the concentration of the analyte. The potential for fluorescence quenching or enhancement by matrix components would need to be carefully evaluated.
Electrochemical Detection Techniques
The thiophene moiety is electroactive, meaning it can be oxidized at a suitable electrode surface. acs.orgacs.orgproquest.com This property can be exploited for electrochemical detection. Techniques like cyclic voltammetry could be used to study the electrochemical behavior of the compound and determine its oxidation potential.
For quantitative analysis, an amperometric detector coupled with HPLC (HPLC-EC) could be employed. nih.gov This would provide high sensitivity and selectivity, as only compounds that are electroactive at the applied potential would be detected. Another approach could involve the development of a dedicated electrochemical sensor, where an electrode is modified to enhance the response towards the target analyte. proquest.comresearchgate.net The current generated upon the electrochemical reaction would be directly proportional to the concentration of Acetamide, N-[(5-formyl-2-thienyl)methyl]-.
Future Prospects and Emerging Research Frontiers for Thiophene Amide Compounds
Innovations in Green Chemistry for Thiophene (B33073) Synthesis
The synthesis of thiophene derivatives is undergoing a paradigm shift towards more environmentally benign methodologies. Green chemistry principles are being integrated to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.
Recent advancements focus on several key areas:
Eco-friendly Solvents: Researchers are moving away from traditional volatile organic compounds towards greener alternatives like water, ionic liquids, and deep eutectic solvents. rsc.org For instance, Pd-catalysed direct C–H arylation of thiophene derivatives has been successfully performed using industrial wastewater as the sole reaction medium, enhancing the sustainability of the process. rsc.org
Alternative Energy Sources: Microwave and ultrasound-assisted syntheses are gaining traction. These methods often lead to significantly reduced reaction times, increased yields, and lower energy consumption compared to conventional heating.
Catalyst Innovation: The development of highly efficient and recyclable catalysts is a cornerstone of green thiophene synthesis. This includes the use of heterogeneous catalysts and exploring earth-abundant metals to replace precious metal catalysts like palladium where possible. nih.gov
Atom Economy: Synthetic routes are being redesigned to maximize the incorporation of all starting materials into the final product. Multicomponent reactions, such as the Gewald reaction for synthesizing 2-aminothiophenes, are prime examples of atom-economical processes that are being refined for greater efficiency and scope. nih.gov
Bio-based Feedstocks: A significant frontier is the synthesis of thiophenes from renewable biomass. nih.gov For example, levulinic acid, a platform chemical derived from cellulose, can be used to produce 2-thiothiophenes, demonstrating a move away from fossil fuel-based starting materials. nih.govroyalsocietypublishing.org
Interactive Table: Comparison of Green Synthesis Methodologies for Thiophenes
| Methodology | Key Advantages | Challenges | Relevant Compounds |
| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, improved yields | Potential for localized overheating, specialized equipment | Thiophene Chalcones eurekaselect.com |
| Ultrasound-Assisted Synthesis | Enhanced reaction rates, improved mass transfer | Scale-up can be difficult | Thiophene Chalcones eurekaselect.com |
| Aqueous Media Synthesis | Non-toxic, non-flammable, low cost | Poor solubility of many organic reactants | Arylated Thiophenes rsc.org |
| Biomass-Derived Synthesis | Renewable feedstock, reduced carbon footprint | Complex conversion processes, potential for impurities | 2-Thiothiophenes royalsocietypublishing.org |
Integration into Advanced Functional Materials
The distinct electronic and structural properties of thiophene-amides make them highly promising for a new generation of advanced materials. Their ability to engage in hydrogen bonding via the amide group, coupled with the conductivity and processability of the thiophene ring, allows for the creation of materials with tailored functionalities.
Key areas of integration include:
Organic Electronics: Thiophene-amides are being explored as components in organic photovoltaics (OPVs), organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs). The amide linkage can influence molecular packing and energy levels, which are critical for device performance. For example, thiophene-based molecules with amide bridges have been designed as hole-transporting materials for perovskite solar cells. acs.org
Sensors and Detectors: The ability of the thiophene-amide scaffold to interact with various analytes through hydrogen bonding and electronic effects is being harnessed to develop chemical sensors. These sensors can be designed for high sensitivity and selectivity towards specific ions or molecules.
Solid-Phase Synthesis: Thiophene backbone amide linkers (T-BAL) represent a novel class of highly acid-labile linkers used in solid-phase synthesis for preparing complex molecules like peptides. acs.orgnih.gov This demonstrates a functional application beyond traditional electronic materials.
Energy Storage: Thiophene derivatives are being investigated as electrode materials for high-performance sodium-ion batteries. rsc.org The incorporation of amide functionalities could further enhance structural stability and electrochemical performance.
Development of New Synthetic Methodologies Utilizing C-H Activation
Direct C-H activation is a powerful and increasingly utilized strategy for the functionalization of thiophenes, offering a more atom- and step-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. nih.gov
Emerging research in this area includes:
Regioselectivity Control: A major challenge in thiophene chemistry is controlling the position of functionalization. New catalytic systems and directing groups are being developed to achieve high regioselectivity, allowing for precise modification at either the C2, C3, C4, or C5 positions of the thiophene ring. acs.orgnih.govmdpi.com
Catalyst Development: Palladium catalysts have been central to many C-H activation methods. mdpi.com However, the focus is shifting towards developing catalysts based on more abundant and less toxic metals like copper, nickel, and iron to improve the sustainability and cost-effectiveness of these transformations.
Broadening Scope: Researchers are working to expand the scope of C-H activation to include a wider range of coupling partners and functional groups. This will enable the synthesis of more complex and diverse thiophene-amide derivatives. For instance, palladium-catalyzed 1,4-migration coupled with direct arylation allows for the functionalization of the typically less reactive β-positions (C3/C4) of the thiophene ring. rsc.org
Interactive Table: C-H Activation Strategies for Thiophene Functionalization
| Strategy | Catalyst/Reagent | Target Position(s) | Key Advantage |
| Direct Arylation | Palladium (Pd) complexes | C2, C5 (most common) mdpi.com | Avoids organometallic reagents |
| Directed C-H Activation | Transition metals with directing groups | Specific positions (e.g., C3) acs.orgnih.gov | High regioselectivity |
| Pd 1,4-Migration/Arylation | Palladium (Pd) complexes | C3 (β-position) rsc.org | Access to less reactive positions |
Exploration of Bio-Inspired Reactivity and Catalysis
Nature provides a rich blueprint for designing efficient and selective chemical transformations. Bio-inspired approaches are beginning to influence the synthesis and application of thiophene-amide compounds.
This frontier involves:
Enzyme Mimics: Researchers are designing synthetic catalysts that mimic the active sites of metalloenzymes to perform challenging reactions under mild conditions. rsc.org This could lead to new, highly selective methods for synthesizing complex thiophene-amides.
Biocatalysis: The use of whole cells or isolated enzymes to perform specific steps in a synthetic sequence is a growing area. This can offer unparalleled stereoselectivity and reduce the need for protecting groups.
Bio-based Scaffolds: As mentioned previously, the use of starting materials derived from biomass to construct the thiophene ring is a key aspect of bio-inspired green chemistry. nih.govroyalsocietypublishing.org This approach not only enhances sustainability but can also provide access to novel chemical structures.
Role in Advanced Materials Science Beyond Traditional Applications
The future of thiophene-amide compounds extends beyond their established roles. Their unique combination of properties is being explored for novel applications at the intersection of chemistry, physics, and biology.
Potential future roles include:
Smart Materials: Thiophene-amides can be incorporated into polymers to create "smart" materials that respond to external stimuli such as light, temperature, or pH. The amide group's ability to form and break hydrogen bonds can be a key mechanism in these responsive systems.
Biomaterials: The biocompatibility of certain thiophene derivatives, combined with the hydrogen-bonding capabilities of the amide group, makes them attractive candidates for biomaterials. Applications could include tissue engineering scaffolds, drug delivery vehicles, and components of biomedical implants. Thiophene-based compounds have shown potential as anti-inflammatory agents, which is a desirable property for many biomaterials. nih.gov
Supramolecular Chemistry: The directional hydrogen bonding of the amide group and potential for π-π stacking of the thiophene ring make these compounds ideal building blocks for supramolecular assembly. This could lead to the creation of complex, self-assembled nanostructures with unique electronic or catalytic properties.
Q & A
Basic Research Question
- Spectroscopy : Use -/-NMR to confirm functional groups (e.g., formyl protons at δ ~9–10 ppm) .
- Chromatography : Employ TLC with hexane:ethyl acetate (9:1) for purity assessment .
- Crystallography : Single-crystal XRD resolves molecular geometry and packing .
How can reaction yields be improved during acetamide derivatization?
Advanced Research Question
Optimize:
- Catalysts : Phenylboronic acid enhances condensation reactions (e.g., between aldehydes and β-naphthol) .
- Solvent-Free Conditions : Heating reactants at 393 K without solvent reduces side reactions .
- Workup : Extract liquid products with ethyl acetate (3×20 mL) and dry over NaSO .
What strategies address conflicting thermodynamic data (e.g., melting points) for acetamides?
Advanced Research Question
- Data Validation : Cross-reference NIST Standard Reference Database 69 for phase-transition properties (e.g., ΔfusH, ΔfusS) .
- Experimental Replication : Repeat measurements using differential scanning calorimetry (DSC) under inert atmospheres.
How do substituents on the thienyl ring affect the compound’s reactivity?
Basic Research Question
Electron-withdrawing groups (e.g., formyl) increase electrophilicity at the methyl position, facilitating nucleophilic attacks. For example, the 5-formyl group enhances reactivity in Suzuki-Miyaura couplings or azide-alkyne cycloadditions .
Table : Substituent Effects on Reactivity
| Substituent | Reactivity Trend | Example Application |
|---|---|---|
| Formyl (-CHO) | High | Cross-coupling reactions |
| Methyl (-CH) | Moderate | Crystallization studies |
| Chloro (-Cl) | Low | Herbicide intermediates |
What computational tools are suitable for modeling intermolecular interactions in acetamide crystals?
Advanced Research Question
- DFT Calculations : Predict hydrogen-bond strengths (e.g., N–H⋯O vs. O–H⋯O) using Gaussian or ORCA software.
- Molecular Dynamics : Simulate packing motifs with Materials Studio, incorporating experimental XRD data .
How can byproducts from acetamide synthesis be minimized?
Basic Research Question
- Stoichiometry Control : Use excess sodium azide (1.5 eq) to drive reactions to completion .
- Temperature Gradients : Gradual cooling post-reaction reduces amorphous byproduct formation .
What safety protocols are essential for handling reactive intermediates (e.g., azides)?
Advanced Research Question
- Ventilation : Conduct reactions in fume hoods due to NaN toxicity .
- Personal Protective Equipment (PPE) : Use nitrile gloves and safety goggles.
- Waste Disposal : Quench azides with NaNO/HCl to prevent explosive residues .
How do steric effects influence the biological activity of N-substituted acetamides?
Advanced Research Question
Bulky substituents (e.g., 5-phenyl-1,3,4-oxadiazole) reduce enzymatic binding but enhance selectivity. For example, 2-chloro-N-(5-phenyl-oxadiazol-2-yl)acetamide shows inhibitory activity against lipoxygenase .
Table : Steric Effects vs. Bioactivity
| Substituent | Steric Bulk | Bioactivity (IC) |
|---|---|---|
| Phenyl | High | 1.2 µM (LOX inhibition) |
| Methyl | Low | >10 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
